2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methylpyridine: Similar in structure but lacks the ethan-1-ol backbone.
2-amino-2-(2-methylpyridin-4-yl)ethan-1-ol: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1270372-75-2 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-2-(5-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3 |
InChI Key |
FKXNZXZVTWSVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(CO)N |
Purity |
90 |
Origin of Product |
United States |
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